Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound It features a cyclopropylmethyl group, a pyrazole ring, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions.
Synthesis of the Pyrazole Ring: Pyrazole rings are often synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the cyclopropylmethyl group with the pyrazole ring and introducing the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.
Substitution: The aromatic ring and pyrazole ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be studied for its interactions with biological molecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include its use as a drug candidate or a pharmacological tool to study specific biological pathways.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Aminocyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
- N-(4-(Cyclopropylmethyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide
Uniqueness
Rel-N-(4-((1R,2S)-2-((Cyclopropylmethyl)amino)cyclopropyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide is unique due to the specific configuration of its cyclopropylmethyl group and the presence of both a pyrazole ring and a carboxamide group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H22N4O |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-[(1R,2S)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H22N4O/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23)/t16-,17+/m1/s1 |
InChI Key |
NTRMVYTYDOLCRU-SJORKVTESA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@H]3C[C@@H]3NCC4CC4 |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.